molecular formula C3H7ClN2 B13790886 3-Pyrazoline hydrochloride CAS No. 88544-69-8

3-Pyrazoline hydrochloride

Cat. No.: B13790886
CAS No.: 88544-69-8
M. Wt: 106.55 g/mol
InChI Key: LUABANCJXKHLBK-UHFFFAOYSA-N
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Description

3-Pyrazoline hydrochloride is a fundamental nitrogen-containing, five-membered heterocyclic compound, serving as a critical building block in organic and medicinal chemistry . This dihydropyrazole derivative is characterized by its two adjacent nitrogen atoms and a single endocyclic double bond, which provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules . Its electron-rich nature and structural features make it a privileged structure in drug discovery. The primary research value of 3-pyrazoline and its derivatives lies in their wide spectrum of pharmacological activities. Studies have demonstrated that these compounds exhibit significant antimicrobial (including antibacterial and antifungal), anti-inflammatory , analgesic , antidepressant , and anticancer properties . Specific pyrazoline derivatives have been investigated as cannabinoid CB1 receptor antagonists, which are relevant for research in obesity and metabolic disorders, while others show potent antitrypanosomal, antiviral, and antiepileptic activity . Furthermore, recent research highlights derivatives with strong antioxidant capabilities, effectively inhibiting reactive oxygen species (ROS) production and lipid peroxidation, which are key factors in oxidative stress-related pathologies . The mechanism of action for pyrazoline derivatives is often multi-targeted, involving the inhibition of key enzymes like lipoxygenase (LOX) and interactions with various receptor systems . This product is supplied as the hydrochloride salt to enhance stability and solubility. It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. All safety data sheets should be consulted before use.

Properties

CAS No.

88544-69-8

Molecular Formula

C3H7ClN2

Molecular Weight

106.55 g/mol

IUPAC Name

2,3-dihydro-1H-pyrazole;hydrochloride

InChI

InChI=1S/C3H6N2.ClH/c1-2-4-5-3-1;/h1-2,4-5H,3H2;1H

InChI Key

LUABANCJXKHLBK-UHFFFAOYSA-N

Canonical SMILES

C1C=CNN1.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine and α,β-Unsaturated Carbonyl Compounds (Chalcones)

The most common and classical approach to synthesize 3-pyrazoline hydrochloride involves the reaction of hydrazine derivatives, particularly phenylhydrazine hydrochloride, with α,β-unsaturated ketones such as chalcones. This method is typically a two-step process:

  • Step 1: Claisen-Schmidt Condensation
    Aromatic ketones (e.g., acetophenone) and aromatic aldehydes undergo Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones).

  • Step 2: Cyclization with Hydrazine Hydrochloride
    The chalcones react with phenylhydrazine hydrochloride under reflux or other activation conditions to form 3-pyrazoline hydrochloride derivatives via regioselective cyclization.

This method is favored due to its regioselectivity and relatively high yields, with the hydrochloride salt of hydrazine improving product purity and reducing side reactions.

Parameter Typical Conditions Outcome/Yield Reference
Chalcone + Phenylhydrazine HCl Reflux in ethanol or aqueous acetic acid with sodium acetate 76–96% yield, 1.5–8 hours reaction time
Molar ratio (chalcone:hydrazine) 1:1 to 1:3 Yield increases with higher hydrazine ratio; optimum at 1:3
Catalyst/Medium Sodium acetate in acetic acid aqueous solution Enhances phenylhydrazine release, improves yield

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been applied as a green chemistry approach to accelerate the synthesis of 3-pyrazoline hydrochloride. The cavitation effect under ultrasonic waves promotes faster reaction rates and higher product yields under milder conditions.

  • Advantages:

    • Shorter reaction times (1.5–2 hours versus 8 hours in conventional heating)
    • Higher yields (up to 96%)
    • Environmentally friendly due to reduced energy consumption and solvent use
  • Typical Procedure:
    Chalcones and phenylhydrazine hydrochloride are reacted in sodium acetate-acetic acid aqueous solution under ultrasonic irradiation.

Parameter Ultrasonic Method Conventional Heating Reference
Reaction time 1.5–2 hours 6–8 hours
Yield 83–96% 76–89%
Environmental impact Reduced solvent and energy use Higher solvent and energy use

Microwave-Assisted Synthesis

Microwave irradiation has also been employed to synthesize pyrazoline derivatives efficiently. This method offers rapid heating and uniform energy distribution, leading to shorter reaction times and improved yields.

  • Typical Conditions:
    Microwave irradiation with potassium carbonate (K2CO3) as a base catalyst in solvent media.

  • Benefits:

    • Faster reaction rates
    • Good yields
    • Potential for scale-up and automation

Three-Component and Multi-Component Reactions

Some advanced synthetic strategies involve three-component reactions combining hydrazines, aldehydes or ketones, and other reagents such as formaldehyde, enabling the formation of 3-pyrazoline hydrochloride derivatives in a one-pot manner.

  • Hinman Reaction:
    A classic three-component reaction involving a carbonyl compound, paraformaldehyde, and hydrazine derivatives leading to 3-pyrazolines.

  • Mechanism Insight:
    The reaction proceeds through the formation of pyrazolinium salts as intermediates, followed by cyclization to the 3-pyrazoline ring.

Cycloaddition and Electrocyclic Reactions

Alternative methods include cycloaddition reactions involving azomethine imines and dipolarophiles or 1,5-electrocyclic reactions of cyclopropenes and pyrazolenines, though these are less commonly used for 3-pyrazoline hydrochloride specifically.

Mechanistic Overview

The general mechanism for the formation of 3-pyrazoline hydrochloride from chalcones and hydrazine hydrochloride involves:

The presence of sodium acetate in acetic acid medium facilitates the release of free phenylhydrazine from its hydrochloride salt, enhancing nucleophilicity and reaction rate.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield (%) Environmental Impact Scalability Notes
Conventional reflux (ethanol) 6–8 hours 76–89 Moderate High Longer reaction time
Ultrasound-assisted 1.5–2 hours 83–96 Low Moderate Green chemistry, energy efficient
Microwave-assisted <1 hour 80–90 Low Moderate Rapid, requires microwave setup
Three-component (Hinman) Variable Moderate Moderate Low Multi-step intermediates

Summary Table of Key Literature Findings on 3-Pyrazoline Hydrochloride Synthesis

Reference Method Description Key Findings Yield (%) Reaction Conditions
Hydrazine + α,β-unsaturated ketones (chalcones) Mechanistic studies; regioselective synthesis 76–96 Reflux, sodium acetate in acetic acid
Ultrasound-assisted synthesis Short reaction time, high yield, green chemistry 83–96 Ultrasonic irradiation, aqueous medium
Microwave-assisted synthesis Rapid synthesis, good yields 80–90 Microwave irradiation, K2CO3 catalyst
Three-component Hinman reaction Multi-component synthesis, pyrazolinium salt intermediates Moderate Room temp to reflux, multi-step

Chemical Reactions Analysis

Condensation Reactions

3-Pyrazoline hydrochloride undergoes acid-catalyzed condensation with carbonyl compounds via the Hinman reaction mechanism (Scheme 1). This three-component reaction involves:

  • Formation of a pyrazolinium salt intermediate through nucleophilic attack of the hydrazine moiety on electrophilic carbons

  • Ring closure via intramolecular cyclization

  • Deprotonation to yield substituted 3-pyrazolines .

Key reaction partners and products:

Carbonyl CompoundProduct StructureYield (%)Conditions
Benzophenone1,2-Dimethyl-3,5-diphenyl-3-pyrazoline78HCl, reflux, 6 h
Cyclohexanone1,2-Dimethyl-3,4-polymethylene-3-pyrazoline65H2SO4, 80°C, 4 h

Oxidation Reactions

Controlled oxidation converts 3-pyrazoline derivatives to pyrazoles through dehydrogenation. Recent advances demonstrate:

  • H2O2-mediated oxidation yields 3,5-diaryl-1H-pyrazoles (up to 89% yield) via pyrazoline intermediates .

  • Silver-catalyzed oxidative aromatization achieves 1,3,5-trisubstituted pyrazoles (82% yield) without external oxidants .

Comparative oxidation pathways:

Oxidizing AgentCatalystTemperatureConversion (%)
H2O2None60°C72
O2 (air)AgOTf (1 mol%)RT88

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as a 1,3-dipole. Notable examples include:

a. With Baylis-Hillman bromides
Reacts with diethyl azodicarboxylate to form bicyclic pyrazolines (Scheme 2) . Key features:

  • Regioselectivity controlled by electronic effects

  • Yields: 68-85% under mild conditions

b. Silver-catalyzed cyclizations
Trifluoromethylated ynones undergo rapid heterocyclization (1 h, RT) to give 3-CF3-pyrazoles (99% yield) .

Biological Reaction Mechanisms

Protonated 3-pyrazoline derivatives exhibit specific bioactivities:

Monoamine oxidase (MAO) inhibition

  • Competitive inhibition of MAO-A (IC50 = 0.38 μM)

  • Hydrogen bonding with FAD cofactor via NH group

Antimicrobial activity

  • Disrupts microbial cell membranes via electrostatic interactions

  • MIC values: 2-8 μg/mL against Gram-positive pathogens

This reactivity profile establishes 3-pyrazoline hydrochloride as a versatile building block for pharmaceuticals and functional materials. Recent advances in catalytic systems and mechanistic understanding continue to expand its synthetic utility .

Scientific Research Applications

Pharmacological Properties

3-Pyrazoline hydrochloride exhibits a range of pharmacological properties, making it a subject of interest in drug development. Key activities include:

  • Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of pyrazoline derivatives against various cancer cell lines. For instance, certain 3-pyrazoline compounds have shown significant activity against leukemia, melanoma, and breast cancer cell lines, with some compounds exhibiting IC50 values as low as 3.0–6.8 μM . The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Pyrazoline derivatives have been investigated for their antimicrobial properties, including antibacterial and antifungal effects. They have shown efficacy against a range of pathogens, contributing to their potential use in treating infectious diseases .
  • Antiparasitic Activity : Recent research has highlighted the potential of pyrazolines as antischistosomal agents. In vitro studies on Schistosoma mansoni have revealed that specific pyrazoline derivatives can induce significant mortality in adult worms, with EC50 values indicating potent activity . Some compounds achieved selectivity ratios greater than 10, surpassing the World Health Organization's criteria for antiparasitic candidates.
  • Anti-inflammatory and Analgesic Effects : Several studies have indicated that pyrazolines possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation and pain .

Synthesis and Structure-Activity Relationship

The synthesis of 3-pyrazoline hydrochloride typically involves cyclization reactions of hydrazones or hydrazides with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored to optimize yield and biological activity:

  • Cyclization Methods : Common methods include the reaction of hydrazines with α,β-unsaturated ketones or aldehydes under acidic or basic conditions . These methods allow for the introduction of various substituents that can enhance biological activity.
  • Structure-Activity Relationships (SAR) : Understanding the relationship between chemical structure and biological activity is crucial for optimizing pyrazoline derivatives. Modifications at specific positions on the pyrazoline ring can significantly affect potency and selectivity against target cells .

Table 1: Summary of Biological Activities of 3-Pyrazoline Derivatives

StudyCompoundActivityIC50/EC50 ValueRemarks
Yenes-Minguez et al.Various 4-substituted 1H-pyrazolinesAnticancerIC50 = 6.37 μM (HT-29)Effective against colon cancer
Mamedova et al.Pyrazine-pyrazoline hybridsAnticancerNot reportedActive against MCF-7
Chaudhuri et al.Novel pyrazoline insecticidesInsecticidalNot specifiedImproved efficacy and environmental profile
Recent StudyPyrazolines against S. mansoniAntiparasiticEC50 = 6.2 μM (compound 22)Promising candidate for schistosomiasis

Mechanism of Action

The mechanism of action of 3-pyrazoline hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Structural and Functional Differences:

Ring Size and Saturation: 3-Pyrazoline hydrochloride: Partially saturated five-membered ring (dihydro structure) enhances conformational flexibility compared to aromatic pyrazoles (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) .

Substituent Effects :

  • Fluorinated derivatives (e.g., (S)-3-fluoropyrrolidine hydrochloride) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity.
  • Halogenated aryl hydrazines (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride) are tailored for cross-coupling reactions in agrochemical synthesis.

Chirality: Chiral centers in compounds like (S)-3-fluoropyrrolidine hydrochloride enable enantioselective interactions in drug-receptor binding, a feature absent in non-chiral analogs.

Research Findings and Implications

  • Solubility and Stability: Pyrazole-based hydrochlorides (e.g., 3-amino-5-ethyl-1H-pyrazole) demonstrate higher aqueous solubility compared to azetidine derivatives due to aromatic π-stacking interactions.
  • Synthetic Utility : Halogenated hydrazines (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride) serve as versatile intermediates, highlighting the role of 3-pyrazoline hydrochloride in analogous synthetic pathways.

Biological Activity

3-Pyrazoline hydrochloride is a nitrogen-containing heterocyclic compound that exhibits a range of biological activities, particularly in the fields of oncology and infectious disease. This article examines its biological activity, including its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Synthesis

3-Pyrazoline derivatives are characterized by a five-membered ring structure containing two nitrogen atoms. The synthesis of these compounds often involves various methods, including cyclization reactions of hydrazones or hydrazines with α,β-unsaturated carbonyl compounds. The specific structural modifications can significantly influence their biological activity.

Anticancer Activity

Numerous studies have demonstrated the potential of 3-pyrazoline hydrochloride as an anticancer agent. For instance:

  • Cytotoxicity : A study reported that certain 3-pyrazoline derivatives exhibited selective cytotoxicity against cancer cell lines such as HepG2 and MCF-7, with IC50 values ranging from 3.96 to 4.38 μM .
  • Mechanism of Action : The compound has been shown to induce apoptosis and arrest the cell cycle by inhibiting topoisomerase II, which is crucial for DNA replication .
  • EGFR Inhibition : Specific derivatives demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), with IC50 values between 68 nM and 75 nM, outperforming standard treatments like Erlotinib .

Antimicrobial Activity

3-Pyrazoline hydrochloride also exhibits notable antimicrobial properties:

  • Antiparasitic Effects : Research indicates that some pyrazoline derivatives have potent activity against schistosomiasis, with EC50 values as low as 6.2 μM against Schistosoma mansoni. These compounds showed a high selectivity index (SI) over human cell lines, indicating low toxicity .
  • Broad Spectrum : Pyrazolines have been reported to possess antibacterial, antifungal, and antiamoebic activities. They have shown effectiveness against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, 3-pyrazoline hydrochloride has been associated with several other biological activities:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (NOS) and other inflammatory mediators .
  • Analgesic and Antidepressant Activities : Certain pyrazolines have shown potential as analgesics and antidepressants in preclinical models .
  • Antioxidant Properties : The compounds also demonstrate antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 3-pyrazoline hydrochloride:

Activity TypeEffectiveness (IC50/EC50)Remarks
Anticancer3.96–4.38 μM (HepG2, MCF-7)Induces apoptosis; inhibits topoisomerase II
EGFR Inhibition68–75 nMMore potent than Erlotinib
AntimicrobialEC50 = 6.2 μMActive against S. mansoni
Anti-inflammatoryNot quantifiedInhibits NOS
AnalgesicNot quantifiedPotential in pain management
AntioxidantNot quantifiedProtects against oxidative stress

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various pyrazoline derivatives, compound 29b was highlighted for its selective potency against colon cancer cell lines (GI50 = -6.37) . This suggests that structural modifications can enhance anticancer efficacy.
  • Antiparasitic Screening : A series of pyrazolines were tested for their effects on schistosomiasis, revealing that compounds like 22 significantly reduced schistosome fecundity while maintaining low cytotoxicity in human cell lines .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Pyrazoline hydrochloride?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. For analogous hydrochlorides, methods involve chlorination (e.g., using phosphorus pentachloride) and hydrolysis steps, with alkaline conditions to stabilize intermediates . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to track byproduct formation. Adjust stoichiometry of reagents like hydroxylamine hydrochloride to improve yield, and use inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical for removing unreacted precursors .

Basic: How should researchers validate the purity and structural integrity of 3-Pyrazoline hydrochloride?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 column with UV detection (λ = 220–280 nm) and a mobile phase of acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) to assess purity (>98%) .
  • NMR : Confirm structure via 1H^1H- and 13C^{13}C-NMR, comparing peaks to reference spectra (e.g., pyrazoline ring protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H+^+] for 3-Pyrazoline hydrochloride) .

Advanced: How can contradictory data on 3-Pyrazoline hydrochloride’s biological activity be resolved?

Methodological Answer:
Discrepancies often arise from differences in experimental models or impurity profiles. For example:

  • Standardize Assays : Use cell lines with validated receptor expression (e.g., HEK-293 for kinase studies) and control for batch-to-batch variability in compound purity .
  • Dose-Response Curves : Perform multi-concentration testing (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., fluorescence polarization for binding affinity vs. functional cAMP assays) .

Advanced: What experimental designs are suitable for studying 3-Pyrazoline hydrochloride’s mechanism of action?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized 3-Pyrazoline hydrochloride to pull down binding proteins, followed by LC-MS/MS for identification .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}, koff_{off}) to suspected targets like kinases or GPCRs.
  • Gene Knockdown/Overexpression : CRISPR/Cas9 or siRNA to modulate candidate targets and assess functional rescue or inhibition .

Basic: How should 3-Pyrazoline hydrochloride be stored to maintain stability?

Methodological Answer:

  • Lyophilized Form : Store at -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis .
  • Solutions : Prepare fresh stock solutions in DMSO or PBS (pH 7.4), aliquot into single-use vials, and avoid >3 freeze-thaw cycles .
  • Monitor Degradation : Regular HPLC analysis to detect decomposition products (e.g., hydrolyzed pyrazoline derivatives) .

Advanced: What in vivo models are appropriate for evaluating 3-Pyrazoline hydrochloride’s pharmacokinetics?

Methodological Answer:

  • Rodent Models : Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at intervals (0.5–24 hr) and quantify via LC-MS/MS .
  • Tissue Distribution : Euthanize animals at defined timepoints, extract organs, and analyze drug concentration.
  • Metabolite Profiling : Identify metabolites using high-resolution MS and compare to synthetic standards .

Advanced: How can researchers address low solubility of 3-Pyrazoline hydrochloride in aqueous systems?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without altering bioactivity .
  • Nanoformulations : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via emulsion-solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • pH Adjustment : Test buffered solutions (pH 4–9) to identify optimal solubility conditions .

Basic: What safety protocols are essential when handling 3-Pyrazoline hydrochloride?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Procedures : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

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